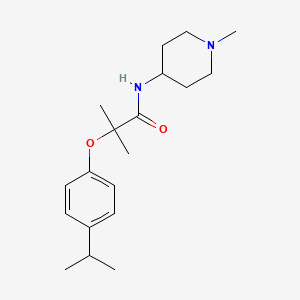![molecular formula C23H18N2O2 B5153303 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5153303.png)
4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone, also known as MPAI, is a compound that has been widely studied for its potential applications in scientific research. MPAI belongs to the class of isoxazolone compounds, which are characterized by a five-membered ring containing an oxygen and a nitrogen atom.
Scientific Research Applications
4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to have pharmacological properties, such as anticonvulsant, analgesic, and anti-inflammatory effects. 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone has also been investigated for its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone is not fully understood, but it is believed to involve the modulation of neurotransmitter release and ion channel activity. 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone has been shown to inhibit the release of glutamate, which is a major excitatory neurotransmitter in the brain. It also modulates the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It also has anticonvulsant effects, as it has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that it has a low risk of causing adverse effects at therapeutic doses. However, 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone is not very soluble in water, which can make it difficult to administer in certain experimental settings. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Future Directions
There are many potential future directions for research on 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone. One area of interest is the development of more potent and selective analogs of 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone that could be used as therapeutic agents for various diseases. Another area of interest is the investigation of the molecular mechanisms underlying the pharmacological effects of 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone. This could lead to the identification of new drug targets and the development of more effective therapies. Finally, the use of 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone in combination with other drugs or therapies could be explored, as this may enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone involves the condensation of 4-aminoacetophenone and 4-methylbenzaldehyde in the presence of acetic anhydride and sodium acetate. The reaction proceeds through a Schiff base intermediate, which is then cyclized to form the isoxazolone ring. The final product is obtained by recrystallization from ethanol.
properties
IUPAC Name |
(4Z)-4-[[4-(N-methylanilino)phenyl]methylidene]-3-phenyl-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-25(19-10-6-3-7-11-19)20-14-12-17(13-15-20)16-21-22(24-27-23(21)26)18-8-4-2-5-9-18/h2-16H,1H3/b21-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRUDHQKAAOJJA-PGMHBOJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=C3C(=NOC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)/C=C\3/C(=NOC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetonitrile](/img/structure/B5153234.png)
![((2S)-1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-pyrrolidinyl)methanol](/img/structure/B5153236.png)
![4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5153250.png)
![methyl 9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5153253.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1-cyclopentene-1-carboxamide](/img/structure/B5153254.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5153256.png)

![N-[8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]hexanamide](/img/structure/B5153291.png)
![ethyl 4-{[2-(4-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5153293.png)
![ethyl [5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5153297.png)
![ethyl [({(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}carbonyl)amino]acetate](/img/structure/B5153300.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5153305.png)
![4-[5-(2-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5153317.png)